4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide
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Overview
Description
4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 2-position.
Amidation: The resulting compound undergoes amidation with butanoyl chloride to form the butanamide chain.
Introduction of the Ethylamino Group: Finally, the ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the butanamide chain, resulting in the formation of amines or alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the ethylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)butanamide: Lacks the ethyl groups, resulting in different chemical properties.
2-(Ethylamino)-4-(1H-imidazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide is unique due to the presence of both ethyl groups and the butanamide chain, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide, also known by its CAS number 1340113-77-0, is a compound with significant biological activity. Its unique structure, characterized by a combination of an imidazole ring and an ethylamino group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N4O
- Molar Mass : 224.31 g/mol
- Structural Characteristics : The compound features a butanamide backbone with an ethyl substituent on the imidazole ring, which may influence its solubility and interaction with biological systems .
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
- Enzyme Inhibition : There is evidence indicating that it may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications in metabolic disorders.
Antidepressant Activity
Research has indicated that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain.
Neuroprotective Properties
Studies have shown that imidazole derivatives can provide neuroprotection against oxidative stress. This property may be relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of various imidazole derivatives, including this compound. The compound demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages over a two-week period .
Study 2: Neuroprotection in Oxidative Stress Models
Another investigation assessed the neuroprotective effects of this compound using cellular models exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative markers compared to untreated controls .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(ethylamino)-4-(2-ethylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-3-10-14-6-8-15(10)7-5-9(11(12)16)13-4-2/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16) |
InChI Key |
PBRSWBKSSQPTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CCC(C(=O)N)NCC |
Origin of Product |
United States |
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